molecular formula C13H21N3 B8634556 6-(2,6-Dimethyl-piperidin-1-ylmethyl)-pyridin-2-ylamine

6-(2,6-Dimethyl-piperidin-1-ylmethyl)-pyridin-2-ylamine

Cat. No. B8634556
M. Wt: 219.33 g/mol
InChI Key: YVMHCUPJSMNNKM-UHFFFAOYSA-N
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Patent
US07196104B2

Procedure details

HCl (1.25 mL, 1.25 mmol) in MeOH (15 mL) was added to [6-(2,6-dimethyl-piperidin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester (200 mg, 0.63 mmol) followed by heating at 40° C. for 18 h. The resulting mixture was cooled to RT and basified to pH 9 with 2 N NaOH. The mixture was extracted with CHCl3 (3×20 mL). The combined organic layers was dried over MgSO4 and concentrated in vacuo to give a yellow oil. MS m/z: 220.2 (M+H). Calc'd. for C13H21N3-219.17.
Name
Quantity
1.25 mL
Type
reactant
Reaction Step One
Name
[6-(2,6-dimethyl-piperidin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.C(OC(=O)[NH:8][C:9]1[CH:14]=[CH:13][CH:12]=[C:11]([CH2:15][N:16]2[CH:21]([CH3:22])[CH2:20][CH2:19][CH2:18][CH:17]2[CH3:23])[N:10]=1)(C)(C)C.[OH-].[Na+]>CO>[CH3:23][CH:17]1[CH2:18][CH2:19][CH2:20][CH:21]([CH3:22])[N:16]1[CH2:15][C:11]1[N:10]=[C:9]([NH2:8])[CH:14]=[CH:13][CH:12]=1 |f:2.3|

Inputs

Step One
Name
Quantity
1.25 mL
Type
reactant
Smiles
Cl
Name
[6-(2,6-dimethyl-piperidin-1-ylmethyl)-pyridin-2-yl]-carbamic acid tert-butyl ester
Quantity
200 mg
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=NC(=CC=C1)CN1C(CCCC1C)C)=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with CHCl3 (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a yellow oil

Outcomes

Product
Name
Type
Smiles
CC1N(C(CCC1)C)CC1=CC=CC(=N1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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